6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine typically involves a multi-step process starting from readily available precursors. One common method involves the condensation of an appropriate aminopyrazole with a fluorinated ketone under acidic conditions, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles are often employed to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions usually require a base and are conducted at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a chelating agent for metal ions.
Mechanism of Action
The mechanism of action of 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDKs, preventing their phosphorylation activity and thereby inhibiting cell cycle progression . The compound’s fluorine atom enhances its binding affinity and selectivity towards these targets, contributing to its biological efficacy .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the fluorine substitution.
6-Chloropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar compound with a chlorine atom instead of fluorine.
6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diamine: A derivative with a methyl group at the 6-position.
Uniqueness: 6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution enhances the compound’s stability, binding affinity, and overall biological activity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C6H6FN5 |
---|---|
Molecular Weight |
167.14 g/mol |
IUPAC Name |
6-fluoropyrazolo[1,5-a]pyrimidine-5,7-diamine |
InChI |
InChI=1S/C6H6FN5/c7-4-5(8)11-3-1-2-10-12(3)6(4)9/h1-2H,9H2,(H2,8,11) |
InChI Key |
YQBWOGLQIOLCHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=C(C(=C(N2N=C1)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.